2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Overview
Description
2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a heterocyclic compound that features a unique fusion of benzimidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of sulfur and a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazine ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Similar structure but lacks the thiazine ring.
4H-[1,3]thiazino[3,2-a]benzimidazol-4-one: Similar structure but with a different functional group at the 4-position.
Uniqueness
2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is unique due to the presence of both benzimidazole and thiazine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15-10-14(11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10,15,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSKRKVDMRVPLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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